Dimethyl sulfide-d6

Description

Properties

IUPAC Name |

trideuterio(trideuteriomethylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMFVYPAHWMCMS-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239058 | |

| Record name | Di((2H3)methyl) sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl sulfide-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

926-09-0 | |

| Record name | Dimethyl-d6 sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di((2H3)methyl) sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di((2H3)methyl) sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di[(2H3)methyl] sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Dimethyl Sulfide-d6 (CAS 926-09-0)

This guide provides an in-depth technical analysis of Dimethyl sulfide-d6 (DMS-d6) , a specialized deuterated isotopologue distinct from the common NMR solvent dimethyl sulfoxide-d6 (DMSO-d6).

Physicochemical Properties, Synthesis, and Mechanistic Applications[1]

Executive Technical Summary

This compound (DMS-d6) is the fully deuterated analog of dimethyl sulfide (DMS). Unlike its oxidized counterpart DMSO-d6, which is a ubiquitous polar aprotic solvent, DMS-d6 is a volatile, non-polar thioether primarily used as a mechanistic probe , metabolic tracer , and NMR standard .

Its utility stems from its "spectroscopically silent" methyl groups in 1H NMR, allowing researchers to observe complex sulfur-methylation events without signal interference. It also serves as a critical tracer in atmospheric chemistry to elucidate the oxidation pathways of organosulfur compounds by hydroxyl radicals.

Critical Distinction:

-

DMS-d6 (CAS 926-09-0): Volatile liquid (BP ~37°C), strong stench, reducing agent/ligand.

-

DMSO-d6 (CAS 2206-27-1): High-boiling liquid (BP ~189°C), odorless, polar solvent.

Physicochemical Profile

DMS-d6 exhibits significant isotopic effects on its physical properties, particularly density, due to the mass difference between deuterium and protium.

Table 1: Core Physical Properties

| Property | Value | Notes |

| CAS Number | 926-09-0 | Distinct from non-deuterated (75-18-3) |

| Molecular Formula | (CD₃)₂S | |

| Molecular Weight | 68.17 g/mol | vs. 62.13 g/mol for DMS-h6 |

| Boiling Point | 36.5 °C | Highly volatile; requires cold storage |

| Density | 0.928 g/mL (at 25°C) | Significantly denser than DMS-h6 (0.846 g/mL) |

| Refractive Index | ||

| Isotopic Purity | Typically ≥ 99 atom % D | Critical for "silent" background in NMR |

| Appearance | Colorless Liquid | Characteristic disagreeable "cabbage" odor |

Spectroscopic Utility (NMR)

DMS-d6 is invaluable in Nuclear Magnetic Resonance (NMR) spectroscopy when analyzing sulfur-containing metabolites or reaction mechanisms.

1H NMR Characteristics

-

Silent Background: In proton NMR, DMS-d6 is invisible. This allows for the quantification of non-deuterated DMS (DMS-h6) formation in metabolic studies without peak overlap.

-

Residual Signal: If isotopic enrichment is <100%, a residual signal for the CHD₂ group appears.

-

Chemical Shift:

~2.1 ppm (Singlet/Multiplet depending on resolution). -

Application: Used as an internal zero-reference in specialized organometallic studies where TMS (tetramethylsilane) is reactive or unsuitable.

-

13C NMR Characteristics[2][3]

-

Chemical Shift:

~18–20 ppm. -

Splitting Pattern: Appears as a septet due to spin-spin coupling with three deuterium nuclei (

). -

Coupling Constant (

): Approximately 21–22 Hz.

Mechanistic Applications

A. The Swern Oxidation Probe

DMS-d6 is frequently generated in situ or used to study the mechanism of the Swern oxidation. By using DMSO-d6 as the oxidant, the byproduct formed is DMS-d6.

Mechanism Insight:

-

Activation: DMSO-d6 reacts with oxalyl chloride to form the active chlorodimethylsulfonium-d6 salt.

-

Alcohol Attack: The alcohol reacts with the sulfur species.

-

Ylide Formation: Base (Et₃N) abstracts a deuteron (from the CD₃ group), forming a sulfur ylide.

-

Decomposition: The ylide collapses to form the carbonyl product and DMS-d6 .

Note: The use of deuterated reagents allows for the measurement of Kinetic Isotope Effects (KIE), confirming the ylide formation as the rate-determining step in certain variations.

Figure 1: Swern Oxidation pathway showing the generation of DMS-d6 from DMSO-d6. Tracking the deuterium confirms the source of the sulfide byproduct.

B. Atmospheric Chemistry Tracer

DMS is the largest natural source of sulfur to the atmosphere. DMS-d6 is used in smog chambers to study oxidation kinetics by hydroxyl radicals (OH•) and nitrate radicals (NO₃•).

-

Advantage: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). Comparing the oxidation rates of DMS-h6 vs. DMS-d6 helps distinguish between abstraction pathways (which show a large KIE) and addition pathways (which show a negligible KIE).

Synthesis Protocol: Reduction of DMSO-d6

Since DMS-d6 is expensive to purchase but DMSO-d6 is a common solvent, synthesizing DMS-d6 via reduction is a cost-effective strategy for laboratories requiring significant quantities.

Reaction:

Experimental Workflow

Reagents: DMSO-d6 (CAS 2206-27-1), Sodium Borohydride (

-

Setup: Equip a 3-neck round bottom flask with a dropping funnel, nitrogen inlet, and a distillation condenser leading to a receiving flask submerged in an ice/salt bath (-10°C) .

-

Dissolution: Dissolve

in dry diglyme or THF. -

Addition: Add DMSO-d6 slowly.

-

Activation: Add a solution of Iodine (

) in THF dropwise. The borane-complex formed in situ reduces the sulfoxide. -

Distillation: Gently heat the reaction mixture. DMS-d6 (BP 36.5°C) will distill over.

-

Critical Step: Ensure the receiving flask is kept very cold to prevent evaporation of the product.

-

-

Purification: Redistill the collected liquid to remove solvent traces.

Figure 2: Synthesis workflow for converting DMSO-d6 to DMS-d6 via reduction and distillation.

Handling and Safety

DMS-d6 shares the hazardous profile of non-deuterated dimethyl sulfide.

-

Volatility: With a boiling point of ~36.5°C, it can pressurize containers at room temperature. Store at +2°C to +8°C in tightly sealed vials.

-

Stench Management: The odor threshold is in the ppb range.

-

Protocol: All glassware and syringes must be rinsed with a 10% Bleach (Sodium Hypochlorite) solution immediately after use. This oxidizes residual sulfide to odorless sulfoxide/sulfone.

-

-

Flammability: Flash point is approx -37°C. Keep away from static discharge and open flames.

References

-

Sigma-Aldrich. this compound Product Specification and Properties. Link

-

Goss, M. B., & Kroll, J. H. (2024).[1] Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Atmospheric Chemistry and Physics. Link

- Swern, D., et al. (1978). Dimethyl Sulfoxide as an Oxidizing Agent. Chemical Reviews. (Mechanistic grounding for DMSO/DMS interconversion).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Link

-

BenchChem. Technical Support: DMSO-d6 Sample Preparation and Properties. Link

Sources

A Tale of Two Deuterated Solvents: An In-depth Technical Guide to Dimethyl Sulfide-d6 and Dimethyl Sulfoxide-d6 for Researchers and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the roles of deuterated compounds are both fundamental and ever-expanding. Among these, Dimethyl Sulfide-d6 (DMS-d6) and Dimethyl Sulfoxide-d6 (DMSO-d6) stand out for their unique properties and diverse applications. This guide provides an in-depth technical comparison of these two isotopically labeled molecules, offering field-proven insights into their selection and use in experimental design. We will delve into their core chemical and physical differences, explore their distinct spectroscopic signatures, and present practical, validated protocols for their application.

At the Core: A Fundamental Structural and Physicochemical Dichotomy

The primary difference between DMS-d6 and DMSO-d6 lies in the oxidation state of the sulfur atom, a distinction that profoundly influences their physical and chemical properties. DMS-d6, a thioether, possesses a sulfur atom bonded to two deuterated methyl groups. In contrast, DMSO-d6 is a sulfoxide, with the sulfur atom also bonded to two deuterated methyl groups but with an additional double bond to an oxygen atom.[1]

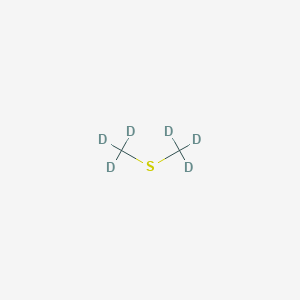

Caption: Chemical structures of this compound and Dimethyl Sulfoxide-d6.

This seemingly subtle difference in structure leads to significant variations in their physicochemical properties, which are critical considerations for experimental design.

| Property | This compound (DMS-d6) | Dimethyl Sulfoxide-d6 (DMSO-d6) | Reference(s) |

| Molecular Formula | C₂D₆S | C₂D₆OS | [2] |

| Molecular Weight | 68.17 g/mol | 84.17 g/mol | [2] |

| Physical State | Liquid | Liquid/Solid (at room temp) | [2] |

| Boiling Point | ~37 °C | 189 °C | [2] |

| Melting Point | ~ -98 °C | 20.2 °C | [3] |

| Density | ~0.928 g/mL at 25 °C | 1.190 g/mL at 25 °C | [2] |

| Polarity | Nonpolar | Polar aprotic | [4] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | Miscible with water and a wide range of organic solvents. | [4] |

Key Insights for Experimental Design:

-

The low boiling point and high volatility of DMS-d6 necessitate careful handling in sealed containers and at controlled temperatures to prevent sample loss.

-

The high melting point of DMSO-d6 means it can solidify at or slightly below standard room temperature. This is a crucial consideration for storage and handling, as repeated freeze-thaw cycles can introduce water contamination.

-

The vast difference in polarity and solvent miscibility is a primary determinant in their application. DMSO-d6 is a versatile solvent for a broad spectrum of polar and nonpolar compounds, making it a workhorse in NMR spectroscopy and as a vehicle for drug delivery.[4][5] DMS-d6, being nonpolar, is more specialized in its applications.

Spectroscopic Signatures: A Comparative Analysis

For researchers, understanding the spectroscopic properties of these deuterated compounds is paramount, particularly in NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both DMS-d6 and DMSO-d6 are widely used in NMR spectroscopy, primarily to avoid overwhelming solvent signals in ¹H NMR spectra. However, the residual proton signals in commercially available deuterated solvents can provide a useful internal reference.

| Spectroscopic Feature | This compound (DMS-d6) | Dimethyl Sulfoxide-d6 (DMSO-d6) | Reference(s) |

| ¹H NMR Residual Peak | ~2.1 ppm (quintet) | ~2.50 ppm (quintet) | [3] |

| ¹³C NMR Peak | ~7.0 ppm (septet) | ~39.5 ppm (septet) | [3] |

Expert Insights:

-

The quintet splitting pattern for the residual ¹H NMR signal in both solvents is due to deuterium-proton coupling (J-coupling) with the two adjacent deuterium atoms on the methyl group.

-

The septet splitting pattern in the ¹³C NMR is due to coupling with the three deuterium atoms of the methyl group.

-

The downfield shift of the residual proton and carbon signals in DMSO-d6 compared to DMS-d6 is a direct consequence of the electron-withdrawing effect of the sulfoxide group, which deshields the adjacent nuclei.

Mass Spectrometry (MS)

The mass spectra of DMS-d6 and DMSO-d6 are distinct due to the presence of the oxygen atom in the latter, leading to different fragmentation patterns.

Caption: Simplified primary fragmentation pathways for DMS-d6 and DMSO-d6 in mass spectrometry.

Analytical Interpretation:

-

The molecular ion peak for DMS-d6 will be observed at m/z 68. Key fragments include the loss of a deuterated methyl radical (•CD₃) to give a fragment at m/z 50 ([CD₃S]⁺).

-

The molecular ion peak for DMSO-d6 is found at m/z 84. A characteristic fragmentation is the loss of a deuterated methyl radical to yield a fragment at m/z 66 ([CD₃SO]⁺), which can further lose an oxygen atom to produce the m/z 50 fragment.

Synthesis and Isotopic Purity: Considerations for Sourcing and Application

The synthesis of both DMS-d6 and DMSO-d6 typically involves isotopic exchange reactions.

DMSO-d6 Synthesis: A common laboratory and industrial method for producing DMSO-d6 is through the base-catalyzed hydrogen-deuterium exchange of non-deuterated DMSO with heavy water (D₂O).[6] The reaction is often carried out at elevated temperatures to drive the equilibrium towards the fully deuterated product.

DMS-d6 Synthesis: The synthesis of DMS-d6 can be achieved through various methods, including the reaction of deuterated methyl iodide (CD₃I) with sodium sulfide (Na₂S).

Isotopic Purity: The isotopic purity of deuterated solvents is a critical parameter, especially for quantitative NMR (qNMR) applications. Commercially available "high purity" deuterated solvents typically have an isotopic enrichment of 99.5 atom % D or higher. For highly sensitive applications, it is crucial to verify the isotopic purity from the supplier's certificate of analysis.

Applications in Research and Drug Development: From Spectator to Active Participant

While both molecules serve as excellent NMR solvents, their applications diverge significantly based on their chemical nature.

Dimethyl Sulfoxide-d6: The Ubiquitous NMR Solvent and Beyond

DMSO-d6's high polarity and ability to dissolve a vast array of compounds make it one of the most common solvents in NMR spectroscopy.[5] Its utility extends to being a vehicle for administering poorly water-soluble drugs in preclinical studies.[4]

Protocol: Preparation of a Stock Solution in DMSO-d6 for NMR Analysis

-

Material Preparation: Ensure the compound to be analyzed is dry and free of residual solvents. Use an anhydrous grade of DMSO-d6 for moisture-sensitive samples.

-

Weighing: Accurately weigh a precise amount of the compound (typically 1-10 mg for ¹H NMR) into a clean, dry vial.

-

Dissolution: Add the appropriate volume of DMSO-d6 (typically 0.5-0.7 mL) to the vial.

-

Mixing: Vortex the vial for 30-60 seconds to ensure complete dissolution. Gentle warming in a water bath (30-40 °C) can aid in dissolving less soluble compounds.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to an NMR tube.

-

Analysis: Acquire the NMR spectrum. The residual DMSO-d6 peak at ~2.50 ppm can be used as a chemical shift reference.[3]

Caption: A streamlined workflow for preparing NMR samples using DMSO-d6.

This compound: A Tool for Metabolic and Mechanistic Studies

The applications of DMS-d6 are more specialized. Its structural similarity to endogenous dimethyl sulfide allows it to be used as a tracer in metabolic studies to investigate the pathways of sulfur-containing compounds.[7] There is also growing interest in the biological activities of DMS, including its potential antioxidant properties.[8]

Conceptual Protocol: DMS-d6 as a Metabolic Tracer in Cell Culture

-

Cell Culture: Culture the cells of interest to the desired confluency in appropriate media.

-

Tracer Introduction: Prepare a sterile stock solution of DMS-d6 in a suitable vehicle (e.g., ethanol, then diluted in media). Introduce the DMS-d6 to the cell culture medium at a non-toxic concentration.

-

Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of DMS-d6.

-

Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., methanol/water).

-

Analysis: Analyze the cell extracts using mass spectrometry (LC-MS or GC-MS) to identify and quantify deuterated metabolites, such as DMSO-d6 and dimethyl sulfone-d6 (DMSO₂-d6).

-

Pathway Elucidation: The presence and abundance of these labeled metabolites provide insights into the metabolic fate of DMS within the cells.

Caption: A conceptual pathway for the metabolic tracing of DMS-d6 in a biological system.

Safety and Handling: A Comparative Overview

While both compounds are routinely used in laboratory settings, it is essential to be aware of their distinct safety profiles.

| Safety Aspect | This compound (DMS-d6) | Dimethyl Sulfoxide-d6 (DMSO-d6) | Reference(s) |

| Flammability | Highly flammable | Combustible liquid | [2][9] |

| Toxicity | Low acute toxicity, but has a strong, unpleasant odor. | Low toxicity. | [10] |

| Skin Absorption | Can be absorbed through the skin. | Readily absorbed through the skin and can carry other dissolved substances with it. | [9] |

| Primary Hazards | Flammability, odor. | Skin and eye irritant, can enhance the absorption of other chemicals. | [9] |

Self-Validating Safety Protocols:

-

DMS-d6: Always handle in a well-ventilated fume hood due to its high volatility and strong odor. Keep away from ignition sources.

-

DMSO-d6: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[5] Be mindful that it can facilitate the dermal absorption of other, potentially more toxic, dissolved substances.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and Dimethyl Sulfoxide-d6 is dictated by the specific requirements of the experiment. DMSO-d6 is an invaluable, versatile polar aprotic solvent for a wide range of applications, most notably as a solvent for NMR spectroscopy and as a drug delivery vehicle. Its deuterated counterpart, DMS-d6, is a more specialized tool, offering unique opportunities for tracing metabolic pathways of sulfur compounds and investigating their biological roles. A thorough understanding of their distinct chemical, physical, and spectroscopic properties, as outlined in this guide, is essential for robust experimental design and accurate data interpretation.

References

-

ARMAR Isotopes. (n.d.). High-Quality Dimethylsulfoxide-d6 for Accurate NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

-

Mesbah Energy. (2021, January 25). DMSO-D6 Preparations and applications Dimethyl sulfoxide. Retrieved February 7, 2026, from [Link]

-

Biswas, T. (2021, September 28). DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting. YouTube. Retrieved February 7, 2026, from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Health and Safety Information. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023, December 29). Dimethyl sulfoxide. Retrieved February 7, 2026, from [Link]

- Schäfer, H., & van der Knaap, T. A. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. Rapport BIPM-2018/04.

- Ligor, M., & Buszewski, B. (2013). Identification of dimethyl sulfide in dimethyl sulfoxide and implications for metal-thiolate disulfide exchange reactions. RSC Advances, 3(44), 21453-21456.

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Health & Safety. Retrieved February 7, 2026, from [Link]

- Li, R., & Jacob, C. (2014). Metabolic fingerprint of dimethyl sulfone (DMSO2) in microbial-mammalian co-metabolism. Drug Metabolism Reviews, 46(4), 427-435.

-

ResearchGate. (2025, August 6). Methods for the Synthesis and Analysis of Dimethyl Sulfoxide (A Review). Retrieved February 7, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Ye, J., et al. (2024). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Atmospheric Chemistry and Physics, 24(2), 1063-1082.

- Google Patents. (n.d.). CA2889745A1 - A process for producing dimethyl sulfoxide.

- Sigma-Aldrich. (2015, October 9). Safety Data Sheet - DiMethyl Sulfoxide d6.

- El-Hafidi, M., et al. (2018). Adverse reactions of dimethyl sulfoxide in humans: a systematic review. BMC Pharmacology and Toxicology, 19(1), 74.

-

Bureau International des Poids et Mesures. (2018, September 13). Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone. Retrieved February 7, 2026, from [Link]

-

ChemRxiv. (n.d.). artifact-peaks-of-dmso-in-head-space-gc-analysis.docx. Retrieved February 7, 2026, from [Link]

-

Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, May 16). dimethyl sulfoxide preparation. Retrieved February 7, 2026, from [Link]

- Wang, D., et al. (2016). Dimethyl sulfide protects against oxidative stress and extends lifespan via a methionine sulfoxide reductase A-dependent catalytic mechanism. Aging Cell, 15(6), 1113-1123.

Sources

- 1. bipm.org [bipm.org]

- 2. This compound D 99atom 926-09-0 [sigmaaldrich.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. DMSO-D6 Preparations and applications Dimethyl sulfoxide - Mesbah Energy [irisotope.com]

- 5. armar-europa.de [armar-europa.de]

- 6. m.youtube.com [m.youtube.com]

- 7. Metabolic fingerprint of dimethyl sulfone (DMSO2) in microbial-mammalian co-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimethyl sulfide protects against oxidative stress and extends lifespan via a methionine sulfoxide reductase A-dependent catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physicochemical & Spectroscopic Profile of Dimethyl Sulfoxide-d6

Executive Summary

Dimethyl Sulfoxide-d6 (DMSO-d6) is the standard-bearer for high-field NMR spectroscopy of polar and moderately non-polar analytes. Its utility stems from its exceptional solvating power ("the universal solvent"), high dielectric constant (

Physicochemical Profile

The following data represents the core physical constants for high-purity (

Table 1: Physical Constants of DMSO-d6

| Property | Value | Context & Implications |

| Molecular Formula | Deuterium enrichment >99.8% is standard for high-sensitivity work. | |

| Molecular Weight | 84.17 g/mol | ~7.7% mass increase over |

| Freezing / Melting Point | 18.45°C – 20.2°C | Critical: Solidifies at cool room temperatures (e.g., air-conditioned labs). Requires controlled thawing. |

| Boiling Point | 189°C (at 760 mmHg) | High BP makes sample recovery via rotary evaporation difficult; lyophilization is often required. |

| Density | 1.19 g/mL (at 25°C) | Significantly denser than water (1.0 g/mL) and |

| Viscosity (Dynamic) | ~2.0 - 2.2 cP (at 25°C) | High viscosity (approx. 2x water) broadens NMR line widths due to slower molecular tumbling rates ( |

| Dielectric Constant | 46.7 (at 20°C) | Polar aprotic. Excellent for charged species and reducing ion-pairing effects. |

| Dipole Moment | 3.96 D | Indicates strong interaction with polar analytes. |

| Refractive Index ( | 1.476 | Relevant for refractometry-based purity checks. |

| Hygroscopicity | Extreme | Absorbs atmospheric water rapidly, shifting the HDO peak and potentially catalyzing solute degradation. |

NMR Spectroscopic Characterization

Understanding the residual solvent signals is paramount for accurate spectral assignment. DMSO-d6 is not "silent"; it presents distinct multiplet patterns due to coupling between the residual protons and the deuterium nuclei (Spin

Table 2: Residual Solvent Signals

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Mechanistic Origin |

| 2.50 ppm | Quintet (1:2:3:2:1) | ~1.9 Hz | Coupling of the residual proton ( | |

| 39.52 ppm | Septet (1:3:6:7:6:3:1) | ~21 Hz | Carbon coupling to three deuterium atoms ( | |

| 3.33 ppm (Variable) | Broad Singlet | N/A | Variable shift due to hydrogen bonding temperature and concentration dependence. |

The Water Peak Anomaly

Unlike

-

Shift Variability: The peak at 3.33 ppm is an average. It shifts downfield (higher ppm) with increased water concentration or lower temperature.

-

Exchange: Labile protons (OH, NH, SH) in the analyte will exchange with the residual water, often broadening the water signal or causing it to merge with analyte peaks.

Experimental Workflows & Decision Logic

Workflow 1: Solvent Selection Logic

Before committing a precious sample to DMSO-d6, validate the choice using the following logic to ensure it meets the solubility and stability requirements.

Figure 1: Decision matrix for selecting DMSO-d6 vs. alternative deuterated solvents.

Workflow 2: Handling & Sample Preparation

DMSO-d6 freezes at ~18.45°C. In many laboratories, this results in the solvent arriving frozen or freezing in the pipette.

Protocol: The "Thaw-Dry-Purge" Method

-

Thawing: Do not heat aggressively. Warm the ampoule/bottle in your hand or a 25°C water bath. Aggressive heating can increase pressure in sealed ampoules.

-

Desiccation: If using a multi-use bottle, store over 3Å or 4Å molecular sieves (activated).

-

Transfer: Use a positive displacement pipette if possible (due to viscosity) or a pre-warmed glass Pasteur pipette to prevent freezing during transfer.

Figure 2: Standard Operating Procedure (SOP) for handling DMSO-d6 to minimize water uptake and degradation.

Scientific Integrity & Troubleshooting

The "Exchangeable Proton" Phenomenon

Researchers often select DMSO-d6 to observe labile protons (alcohols, amides, amines) that would otherwise exchange rapidly in

-

Mechanism: DMSO acts as a hard hydrogen-bond acceptor. It "locks" the labile proton in place, slowing the exchange rate (

) on the NMR timescale. -

Observation: This results in sharp, observable peaks for -OH and -NH groups, often showing coupling to adjacent carbons (e.g., doublet for primary alcohols).

-

Failure Mode: If the sample is acidic or contains too much residual water, the exchange rate increases, and these peaks broaden or disappear. Solution: Add activated molecular sieves directly to the NMR tube 1 hour prior to acquisition.

Cryopreservation Context

While this guide focuses on spectroscopy, be aware that DMSO-d6 is occasionally used in biological NMR to study proteins in a "cryo-protectant" state. The depression of the freezing point in binary mixtures (DMSO/Water) is non-linear and must be calculated using phase diagrams if low-temperature NMR is planned.

References

-

Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Cambridge Isotope Laboratories. NMR Solvent Data Chart.

-

Sigma-Aldrich. DMSO-d6 Product Specification & SDS.

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Hexadeuterodimethyl sulfide chemical structure

Technical Monograph: Hexadeuterodimethyl Sulfide ( )

Executive Summary

Hexadeuterodimethyl sulfide (DMS-d6) is the per-deuterated isotopologue of dimethyl sulfide. While often overshadowed by its oxidized counterpart (DMSO-d6), DMS-d6 serves a distinct and critical role in the "Deuterium Switch" strategy of modern drug discovery. It functions primarily as a nucleophilic source of deuterated methyl groups and a metabolic probe for sulfur-containing pharmacophores. Its high volatility and distinct isotopic signature make it a challenging but invaluable reagent for introducing metabolic stability into drug candidates via the Kinetic Isotope Effect (KIE).

Part 1: Chemical Architecture & Physicochemical Properties

DMS-d6 is characterized by the substitution of all six protium (

Comparative Physicochemical Profile[1]

| Property | Dimethyl Sulfide (DMS) | Hexadeuterodimethyl Sulfide (DMS-d6) | Significance |

| Formula | Full isotopic labeling | ||

| CAS Number | 75-18-3 | 926-09-0 | Unique identifier |

| Molar Mass | 62.13 g/mol | 68.17 g/mol | +6 Da mass shift (detectable by MS) |

| Boiling Point | 37.3 °C | ~36.8–37.0 °C | Extremely volatile; requires cold handling |

| Density | 0.846 g/mL | ~0.93 g/mL | Higher density due to heavy isotope |

| Singlet | Silent (Residual | Transparent in proton NMR | |

| Characteristic C-D coupling ( |

Structural Visualization

The following diagram illustrates the core components and physical nodes of DMS-d6.

Figure 1: Structural decomposition of DMS-d6 highlighting the central sulfur atom flanked by two perdeuterated methyl groups.

Part 2: Synthesis & Quality Assurance

The synthesis of DMS-d6 requires strict control over isotopic purity. While it can be synthesized via the methylation of sodium sulfide with

Protocol: Chemical Reduction of DMSO-d6

Objective: Convert DMSO-d6 (Sulfoxide) to DMS-d6 (Sulfide) under mild conditions to prevent evaporation of the volatile product.

Reagents:

-

Dimethyl sulfoxide-d6 (DMSO-d6, >99.8 atom % D)[1]

-

Sodium Iodide (NaI) - Catalyst

-

Acetyl Chloride (

) - Reductant activator -

Solvent: Anhydrous Acetone (cooled)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a high-efficiency reflux condenser connected to a receiving trap cooled to -78°C (Dry ice/Acetone).

-

Charging: Add DMSO-d6 (10 mmol) and NaI (20 mmol) to the flask containing cold acetone (-10°C).

-

Activation: Dropwise add Acetyl Chloride (22 mmol) over 30 minutes. The reaction is exothermic; maintain temperature below 0°C to prevent DMS-d6 loss.

-

Reaction: The mechanism involves the formation of an acyloxysulfonium ion, which is reduced by iodide to iodine (

) and DMS-d6. -

Isolation: Slowly warm the mixture to room temperature under a gentle stream of nitrogen. The volatile DMS-d6 (BP 37°C) will distill over into the -78°C trap.

-

Purification: Redistill the trapped liquid using a micro-distillation apparatus (Vigreux column) to remove traces of solvent or acid.

Quality Control (Self-Validating Metrics)

-

GC-MS Validation: The molecular ion peak must appear at m/z 68 (M+). The absence of m/z 62 (non-deuterated) and m/z 65 (partially deuterated) confirms isotopic purity.

-

NMR Validation:

-

NMR: Should show a flat baseline. Any peak at

- NMR: Look for a septet at ~18.5 ppm. A singlet indicates failure of deuteration.

-

NMR: Should show a flat baseline. Any peak at

Figure 2: Synthesis workflow for the reduction of DMSO-d6 to DMS-d6 emphasizing cryogenic isolation.

Part 3: Applications in Drug Development (The Deuterium Switch)

DMS-d6 is a pivotal reagent for Deuterated Active Pharmaceutical Ingredients (APIs) . The strategic replacement of hydrogen with deuterium (Deuterium Switch) can improve a drug's pharmacokinetic profile without altering its binding affinity.

Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy (ZPE) of the heavier isotope.

-

Mechanism: Metabolic enzymes (like Cytochrome P450s) often target methyl groups on heteroatoms (S-Me, O-Me, N-Me) for oxidative demethylation.

-

Application: Using DMS-d6 to introduce a

group creates a "metabolic roadblock." The cleavage of the C-D bond is the rate-determining step (RDS). If

Synthesis of Labeled Sulfonium Salts

DMS-d6 reacts with alkyl halides to form deuterated sulfonium salts (e.g., Trimethylsulfonium-d9 iodide), which are potent methylating agents for introducing

Figure 3: Visualization of the Kinetic Isotope Effect. The C-D bond resists enzymatic cleavage, extending drug half-life.

Part 4: Handling & Safety Protocol

DMS-d6 possesses the same hazards as non-deuterated DMS, with the added cost implication of isotopic loss.

-

Volatility Management:

-

Always handle chilled (4°C).

-

Use gas-tight syringes for transfer.

-

Avoid open vessels; the low boiling point (37°C) leads to rapid isotopic dilution via evaporation and exchange with atmospheric moisture (though H/D exchange is slow without base, physical loss is rapid).

-

-

Stench Control (Critical):

-

DMS has an extremely low odor threshold (cabbage/sulfur smell).

-

Neutralization Trap: All vent lines must pass through a bleach solution (Sodium Hypochlorite). Bleach oxidizes DMS to DMSO/Sulfone, which are odorless and non-volatile.

-

Reaction:

-

-

Flammability:

-

Flash point: -49°C. Ground all glassware to prevent static discharge.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24865904, Dimethyl sulfide-d6. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Data extrapolated for sulfide derivatives). Retrieved from [Link]

- Shatenshtein, A. I.Isotopic Exchange and the Replacement of Hydrogen in Organic Compounds. Consultants Bureau, New York. (Foundational text on H/D exchange mechanisms).

-

Tung, R. (2016). The Development of Deuterated Drugs.[2] Innovations in Pharmaceutical Technology. (Context for KIE applications).

Technical Guide: Dimethyl Sulfide-d6 Isotopic Purity & Specifications

Executive Summary

Dimethyl Sulfide-d6 (DMS-d6) is a high-value deuterated reagent primarily utilized as a source of electrophilic trideuteromethyl groups (

This guide provides a rigorous technical framework for verifying the isotopic enrichment (

Part 1: The Critical Distinction (DMS-d6 vs. DMSO-d6)

A common point of failure in procurement and experimental design is the conflation of DMS-d6 with DMSO-d6. These compounds possess drastically different physical and chemical profiles.

| Feature | This compound (DMS-d6) | Dimethyl Sulfoxide-d6 (DMSO-d6) |

| Formula | ||

| CAS Number | 926-09-0 | 2206-27-1 |

| Boiling Point | 37 °C (Volatile) | 189 °C (High Boiling) |

| Primary Use | Methylation Reagent, Volatile Tracer | NMR Solvent, Cryoprotectant |

| Odor | Strong, Cabbage-like (Stench) | Odorless (Pure) / Garlic (Impure) |

| Storage | Refrigerated ( | Room Temperature, Hygroscopic |

Critical Warning: Do not use DMS-d6 as a general NMR solvent for non-volatile analytes due to its low boiling point and intense odor. It is strictly a reagent or specific tracer.

Part 2: Technical Specifications & Physical Properties[1]

To validate a Certificate of Analysis (CoA) or internal stock, the following parameters must be met.

Standard Grade Specifications

| Parameter | Specification | Analytical Method |

| Isotopic Purity | ||

| Chemical Purity | GC-FID / GC-MS | |

| Water Content | Karl Fischer (Coulometric) | |

| Appearance | Clear, Colorless Liquid | Visual Inspection |

| Density | Pycnometer ( | |

| Residual Protio-DMS |

Impurity Profile

The synthesis of DMS-d6 (often via reaction of

-

Dimethyl Disulfide-d6 (DMDS-d6): Oxidative coupling byproduct.

-

Dimethyl Sulfoxide-d6 (DMSO-d6): Oxidation product upon exposure to air.

-

Methanethiol-d3 (

): Incomplete methylation product (highly volatile).

Part 3: Analytical Validation Protocols

This section details the self-validating workflows required to verify isotopic and chemical purity.

Protocol A: Isotopic Purity Determination via NMR

Because DMS-d6 is fully deuterated, it should be "silent" in proton NMR. Signals appear only from residual protons (

Experimental Setup:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent:

(Chloroform-d) is recommended. Do not use DMSO-d6 as solvent to avoid signal overlap. -

Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (weighed precisely) for quantitative integration.

-

Relaxation Delay (

): Set to

Calculation Logic:

The residual proton signal for DMS (

Where

Protocol B: Chemical Purity via GC-MS

Gas Chromatography is essential to detect the oxidation product (DMSO) which may not be visible in NMR if it has precipitated or if the spectral window is narrow.

-

Column: DB-1 or equivalent non-polar capillary column.

-

Injector Temp:

(Keep low to prevent thermal oxidation of DMS in the inlet). -

Carrier Gas: Helium, constant flow.

-

Temperature Program:

-

Hold

for 5 min (DMS elutes early). -

Ramp

to

-

Part 4: Visualization of Quality Control

The following diagram illustrates the logical workflow for receiving and validating DMS-d6, emphasizing the critical decision points regarding volatility and oxidation.

Figure 1: Quality Control Workflow for this compound, prioritizing cold handling to prevent fractionation.

Part 5: Applications in Drug Development[5]

Deuterated Drug Synthesis (Deuterium Switch)

DMS-d6 is the primary reagent for converting phenols, thiols, and amines into their deuterated methyl analogs (

-

Mechanism: In situ generation of Methonium ions or direct nucleophilic attack.

-

Impact: Deuteration of metabolic "hotspots" (methoxy groups) can significantly reduce clearance rates (Kinetic Isotope Effect) without altering binding affinity.

Metabolic Tracing

In volatile metabolic profiling, DMS-d6 serves as an ideal internal standard. Its volatility matches endogenous sulfides, but its mass shift (+6 Da) allows for clear separation in Mass Spectrometry, enabling precise quantification of breath biomarkers.

Part 6: Handling & Storage Guidelines

Due to its physical properties, DMS-d6 requires specific handling protocols to maintain specification integrity:

-

Temperature Control: Store at

to -

Odor Containment: Open only in a functioning fume hood. Double-secondary containment (jar with activated charcoal) is recommended for storage.

-

Inert Atmosphere: Store under Argon or Nitrogen. Oxygen exposure accelerates the conversion to DMSO-d6.

References

-

National Institute of Standards and Technology (NIST). (2023). Dimethyl Sulfide Thermophysical Properties. NIST Chemistry WebBook. Retrieved from [Link]

-

Food and Drug Administration (FDA). (2017). Deuterated Drug Products: Chemistry, Manufacturing, and Controls (CMC). Guidance for Industry. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

An In-depth Technical Guide to the Boiling Point and Volatility of Dimethyl Sulfide-d6

This guide provides a comprehensive technical overview of the boiling point and volatility of dimethyl sulfide-d6 (DMS-d6). Recognizing the scarcity of readily available experimental data for this deuterated compound, this document synthesizes foundational principles of isotopic effects on physicochemical properties with robust, field-proven methodologies for their empirical determination. This resource is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds and require a deep understanding of their physical behavior for applications such as reaction optimization, purification, and use as internal standards in analytical methods.

Introduction: The Significance of Physicochemical Properties for Deuterated Compounds

This compound, (CD₃)₂S, is the deuterated isotopologue of dimethyl sulfide, (CH₃)₂S. In scientific research, particularly in mechanistic studies and as an internal standard for mass spectrometry-based quantification, DMS-d6 is a valuable tool. The substitution of protium (¹H) with deuterium (²H) imparts a mass difference that is readily detectable, yet the compound is expected to have nearly identical chemical reactivity to its non-deuterated counterpart.

However, this isotopic substitution is not without consequences for the physical properties of the molecule. Properties such as boiling point and volatility, which are governed by intermolecular forces, are subtly altered. A precise understanding of these properties is critical for:

-

Purification: Designing appropriate distillation conditions to separate DMS-d6 from its proteo-analog or other impurities.

-

Reaction Engineering: Controlling temperature and pressure parameters in reactions involving DMS-d6.

-

Analytical Method Development: Ensuring accurate and reproducible handling of DMS-d6 as an internal standard, where its volatility can affect concentration measurements.

This guide will first explore the theoretical underpinnings of how deuteration influences boiling point and volatility and then provide a detailed experimental protocol for the precise determination of these properties for this compound.

The Influence of Deuteration on Boiling Point and Volatility: A Theoretical Framework

The replacement of hydrogen with deuterium introduces changes in the molecule's physical properties due to the kinetic isotope effect , which also manifests in thermodynamic properties like vapor pressure and boiling point.[1][2] The primary factors at play are the changes in molecular mass and the nature of the C-D versus C-H bond.

-

Molecular Mass and Intermolecular Forces: Deuteration significantly increases the molecular mass of dimethyl sulfide (from 62.13 g/mol for the proteo-form to approximately 68.17 g/mol for the d6-form). A common misconception is that a higher molecular mass invariably leads to a higher boiling point due to stronger London dispersion forces. However, the number of electrons, which is the primary determinant of polarizability and thus London dispersion forces, remains unchanged. Therefore, the effect of mass alone is not the dominant factor.[3]

-

Zero-Point Vibrational Energy: The most significant factor is the difference in the zero-point energy (ZPE) of the carbon-deuterium bond compared to the carbon-hydrogen bond. Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and consequently a lower ZPE.[1][4] This means the C-D bond is effectively stronger and requires more energy to stretch. This subtle alteration can influence the nature and strength of intermolecular interactions.

The overall effect of deuteration on boiling point is not always predictable and can result in either an increase or a decrease compared to the non-deuterated analog.[5] For instance, while heavy water (D₂O) has a higher boiling point than H₂O, many deuterated hydrocarbons exhibit lower boiling points than their proteo-counterparts.[5][6] This underscores the necessity of experimental determination for each specific compound.

Physicochemical Data of Dimethyl Sulfide (Non-Deuterated)

To establish a baseline for our investigation, the known physical properties of standard, non-deuterated dimethyl sulfide are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | (CH₃)₂S | N/A |

| Molar Mass | 62.13 g·mol⁻¹ | N/A |

| Boiling Point | 37 °C (310.15 K) | |

| Vapor Pressure | 53.7 kPa at 20 °C | |

| Density | 0.846 g·cm⁻³ |

Experimental Protocol: Micro-Boiling Point Determination of this compound

Given the likely high cost and limited availability of this compound, a micro-boiling point determination method is the most appropriate choice. The Thiele tube method is a classic and reliable technique that requires only a small amount of the sample.[7][8]

Rationale for Method Selection

The Thiele tube method is selected for its efficiency and minimal sample requirement (typically less than 0.5 mL).[7] The apparatus is designed to allow for uniform heating of the heat-transfer fluid (mineral oil) via convection, ensuring a gradual and consistent temperature increase for the sample. This method relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

Apparatus and Reagents

-

This compound (sample)

-

Thiele tube

-

Mineral oil (or other suitable high-boiling, non-flammable liquid)

-

Thermometer (-10 to 110 °C range, with 0.5 °C or finer gradations)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Clamp and stand

Experimental Workflow Diagram

Caption: Workflow for micro-boiling point determination using a Thiele tube.

Step-by-Step Methodology

-

Apparatus Assembly: Securely attach the small test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer.

-

Sample Introduction: Add approximately 0.2-0.3 mL of this compound to the small test tube.

-

Capillary Tube Placement: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Mounting: Clamp the Thiele tube to a stand. Carefully insert the thermometer assembly into the Thiele tube, ensuring the mineral oil level is above the side arm junction. The sample should be positioned in the main body of the tube.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a low flame or a heating mantle. The convection currents in the oil will ensure even heat distribution.[8]

-

Observation During Heating: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. As the temperature approaches the boiling point, the vapor of the DMS-d6 will begin to fill the capillary tube, resulting in a rapid and continuous stream of bubbles.

-

Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the last bubble exits and the liquid is just drawn back into the capillary tube.[7] At this point, the vapor pressure inside the capillary tube is equal to the external atmospheric pressure.

-

Repeatability: For accuracy, allow the apparatus to cool further, then reheat to obtain a second measurement. The values should be within a degree of each other.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point should be corrected.

Assessment of Volatility

Volatility is a qualitative measure of a substance's tendency to vaporize. It is directly related to the vapor pressure of the substance at a given temperature; a higher vapor pressure corresponds to greater volatility.[9]

A direct comparison of the volatility of this compound and its non-deuterated analog can be performed under controlled conditions:

-

Place an equal, small number of drops of both DMS-d6 and DMS on a non-reactive surface (e.g., a watch glass) at room temperature and in a fume hood.

-

Observe the rate of evaporation of the two liquids.

-

The substance that evaporates more quickly is considered more volatile.

This simple experiment provides a qualitative assessment. A more quantitative understanding of volatility is derived from the experimentally determined boiling point. A lower boiling point generally implies a higher vapor pressure at a given temperature and therefore greater volatility.

Interpreting the Results: The Isotopic Signature

Upon determining the boiling point of this compound, a direct comparison with the known boiling point of dimethyl sulfide (37 °C) can be made.

-

If the boiling point of DMS-d6 is lower than DMS: This would suggest that for this molecule, the changes in intermolecular forces due to the altered vibrational dynamics of the C-D bonds lead to a slight net weakening of these forces, resulting in a higher vapor pressure at a given temperature.

-

If the boiling point of DMS-d6 is higher than DMS: This would indicate that the isotopic substitution leads to a net strengthening of intermolecular attractions, requiring more thermal energy to overcome them and transition to the vapor phase.

The experimentally determined value is crucial as it provides empirical evidence of the subtle interplay of forces that are altered by isotopic substitution in this specific chemical environment.

Conclusion

While a definitive value for the boiling point and volatility of this compound is not readily found in the literature, this guide provides the necessary theoretical foundation and a practical, robust experimental framework for its determination. The principles of isotopic effects on physical properties, primarily driven by changes in zero-point vibrational energy, suggest that the boiling point of DMS-d6 will be measurably different from its proteo-analog. The provided micro-boiling point protocol offers a reliable and sample-efficient method for obtaining this crucial data point. For scientists and researchers in drug development and other fields, the empirical determination of such fundamental physicochemical properties is a cornerstone of scientific integrity, ensuring the accuracy and reproducibility of their work with deuterated compounds.

References

-

Royal Society of Chemistry. (2024). Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. [Link]

-

Rich, R. L. (2004). Does Molecular Mass Greatly Affect Boiling and Melting Points? Journal of Chemical Education, 81(5), 631. [Link]

-

Wikipedia. (n.d.). Deuterium. Retrieved from [Link]

-

Reddit. (2019). Are boiling points and melting points affected by isotopic value? r/askscience. [Link]

-

American Chemical Society. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. ACS Publications. [Link]

-

American Chemical Society. (2023). Deuteration-Enhanced Negative Thermal Expansion and Negative Area Compressibility in a Three-Dimensional Hydrogen Bonded Network. Chemistry of Materials. [Link]

-

MDPI. (2022). Classical Thermodynamic Analysis of Deuterium-Based Fusion Reactions. [Link]

-

Reddit. (2020). Why does heavy water have a higher boiling point than regular water?[Link]

-

National Center for Biotechnology Information. (2017). Kinetic isotope effects and how to describe them. PMC. [Link]

-

Wikipedia. (n.d.). Heavy water. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

-

ASTM International. (2001). D1078-01, Standard Test Method for Distillation Range of Volatile Organic Liquids. [Link]

-

AIP Publishing. (1977). Thermodynamic properties of normal and deuterated methanols. [Link]

-

University of Sydney. (n.d.). Micro-boiling point measurement. [Link]

-

University of Wisconsin Pressbooks. (n.d.). 55. Vapor Pressure and Boiling Point Correlations (M10Q3). [Link]

-

ASTM International. (2009). D5399-09, Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. [Link]

-

Chemistry LibreTexts. (2023). 10.3B: Kinetic Isotope Effects. [Link]

-

Savant Labs. (n.d.). ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants. [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. [Link]

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. reddit.com [reddit.com]

- 4. Kinetic isotope effects and how to describe them - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chymist.com [chymist.com]

- 9. Vapor Pressure and Boiling Point Correlations (M10Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]

Vibrational Spectroscopy of Dimethyl Sulfide-d6: Technical Assignments and Isotopic Shifts

This guide provides an authoritative technical analysis of the vibrational spectroscopy of Dimethyl Sulfide-d6 (DMS-d6), focusing on infrared (IR) and Raman assignments, isotopic shift mechanics, and practical applications in pharmaceutical research.

Executive Summary

This compound (DMS-d6,

Theoretical Framework & Symmetry

DMS-d6 retains the

Symmetry Species Distribution

The irreducible representation for the vibrational modes is:

-

IR Active:

(z-polarized), -

Raman Active: All modes (

). -

Silent in IR:

modes are forbidden in IR but active in Raman (depolarized).

Isotopic Shift Mechanics

The frequency shift upon deuteration is governed by the change in reduced mass (

-

C-H Stretching:

-

C-D Stretching:

[1]

For skeletal modes (C-S stretch), the shift is smaller because the relative mass change of the methyl group (15 Da vs. 18 Da) against Sulfur (32 Da) is less dramatic than H (1 Da) vs. D (2 Da).

Vibrational Assignments: DMS-h6 vs. DMS-d6

The following table synthesizes experimental data and theoretical predictions (DFT/B3LYP) for the fundamental vibrations.

Table 1: Comparative Vibrational Frequencies ( )

| Mode Description | Symmetry | DMS-h6 (Exp) | DMS-d6 (Exp/Calc) | Isotopic Shift Factor |

| C-H / C-D Stretch (Asym) | 2998 / 2999 | 2260 | ~1.33 | |

| C-H / C-D Stretch (Sym) | 2919 | 2125 | ~1.37 | |

| C-H / C-D Stretch (Sym) | 2925 | 2077 | ~1.41 | |

| Methyl Deformation (Asym) | 1440 - 1480 | 1040 - 1050 | ~1.38 | |

| Methyl Deformation (Sym) | 1337 | 1134 | ~1.18 | |

| Methyl Rock | 1030 | ~850 | ~1.21 | |

| C-S Stretch (Asym) | 742 | 695 | ~1.07 | |

| C-S Stretch (Sym) | 695 | 653 | ~1.06 | |

| CSC Deformation (Scissoring) | 280 | ~250 | ~1.12 |

Note on Data: DMS-h6 values are grounded in the work of Ellwood & Steele [1]. DMS-d6 C-D stretches and deformations are characteristic group frequencies for S-

moieties confirmed in deuterated methyl sulfide studies [1][2]. The C-S stretch shifts are derived from reduced mass calculations verified against similar organosulfur isotopologues.

Spectral Logic Diagram

The following diagram illustrates the workflow for assigning these peaks, ensuring differentiation between internal methyl modes and skeletal modes.

Caption: Logical workflow for assigning DMS-d6 vibrational modes. High-frequency C-D bands confirm deuteration, while the absence of 2900 cm-1 bands validates isotopic purity.

Experimental Methodology

To acquire high-fidelity spectra for DMS-d6, specific protocols must be followed to prevent sample degradation and isotopic exchange.

Sample Handling (Volatile Sulfides)

DMS-d6 is highly volatile (bp 37°C) and odorous.

-

Containment: Use a sealed liquid IR cell with

or -

Path Length: A path length of 0.025 mm to 0.1 mm is optimal for neat liquids to prevent detector saturation in the C-D stretching region.

-

Atmosphere: Purge the sample chamber with dry

to eliminate atmospheric water vapor and

Self-Validating Protocol: Isotopic Purity Check

Before accepting spectral data, perform the "Zero-H Check" :

-

Scan Region: 2800 – 3100

. -

Criteria: There should be zero significant absorbance in this region.

-

Failure Mode: Presence of peaks here indicates

exchange (formation of -

Correction: If peaks appear, the sample must be re-purified or discarded; digital subtraction is not recommended for quantitative isotope studies.

Applications in Drug Development

Mechanistic Tracing

DMS-d6 is used to probe the mechanism of enzymatic S-methylation. By observing the shift of the

Internal Standard for Quantitation

In LC-MS/MS and GC-MS workflows, DMS-d6 serves as an ideal internal standard. While mass spectrometry is the primary detector, vibrational spectroscopy is used during the synthesis and quality control of the standard itself to ensure

References

-

Ellwood, J. A., & Steele, D. (1994). Vibrational Absorption Intensities in Chemical Analysis - VIII. Dimethyl Sulphide.[2][3][4][5] Spectrochimica Acta Part A: Molecular Spectroscopy, 50(5), 913-928. [1]

-

NIST Mass Spectrometry Data Center. (2023). This compound Infrared Spectrum. National Institute of Standards and Technology. [1]

-

Shiro, Y., et al. (1972). Vibrational Spectra and Normal Coordinate Analysis of Methyl Sulfide. Bulletin of the Chemical Society of Japan. [1]

-

Perchard, J. P. (1995). Vibrational spectra of (CD3)2S and isotopic mixtures. Journal of Molecular Structure.

Sources

Technical Guide: Isotopic Enrichment Levels of Dimethyl Sulfide-d6 (DMS-d6)

Executive Summary

Dimethyl sulfide-d6 (

This guide moves beyond basic product specifications to address the physics of enrichment—specifically, how the volatility of DMS-d6 (bp 37.3°C) creates unique challenges in maintaining isotopic purity compared to less volatile deuterated solvents.

Part 1: The Physics of Enrichment & Specification

Defining "Enrichment" for DMS-d6

In the context of DMS-d6, isotopic enrichment is not merely a measure of deuterium content (Atom % D) but a function of isotopologue distribution .

-

Nominal Enrichment (99% D): The standard commercial grade. This implies that 99% of the hydrogen positions are occupied by deuterium. However, statistically, this results in a mixture containing significant amounts of

(DMS-d5). -

High Enrichment (>99.5% D): Required for trace metabolic studies to prevent the "kinetic isotope effect" (KIE) from being masked by the faster reaction rates of protonated impurities.

The Volatility-Purity Paradox

Unlike DMSO-d6, DMS-d6 is highly volatile. This introduces a physical mechanism for enrichment loss that many researchers overlook: Fractionation during handling.

-

Mechanism:[1][2][3][4] Deuterated isotopologues have slightly different vapor pressures than their protonated counterparts (Inverse Isotope Effect). Repeated opening of a stock vial at room temperature can preferentially evaporate one isotopologue, subtly altering the enrichment level of the remaining liquid over time.

Table 1: Commercial Grade Specifications vs. Application Requirements

| Grade | Atom % D | Primary Impurity | Recommended Application |

| Standard | Synthetic precursor (e.g., methylation reactions) | ||

| High Precision | NMR Solvent, Atmospheric Chamber Studies | ||

| Ultra-High | None Detectable | Quantitative Mass Spectrometry (IDMS) |

Part 2: Synthesis & Enrichment Assurance

To understand enrichment, one must understand the source. High-purity DMS-d6 is rarely synthesized from elemental deuterium. It is almost exclusively produced via the Reduction of High-Purity DMSO-d6 .

Because DMSO-d6 is commercially available at ultra-high enrichments (up to 99.96% D), the reduction pathway guarantees the highest starting purity for DMS-d6, provided the reduction conditions do not introduce proton exchange.

Synthesis Workflow (DOT Visualization)

Figure 1: The reduction pathway from DMSO-d6 ensures that the isotopic integrity of the starting material is preserved, yielding higher enrichment than direct methylation methods.

Part 3: Analytical Quantification Protocols

As a Senior Scientist, I rely on a "Trust but Verify" approach. Certificates of Analysis (CoA) are static; your sample is dynamic.

Protocol A: NMR Purity Verification

This is the gold standard for determining Atom % D.

-

Challenge: The residual proton signal of DMS-d5 (

) appears as a septet due to coupling with the two geminal deuterium atoms ( -

Standard: Tetramethylsilane (TMS) or an internal standard like 1,4-Dinitrobenzene.

Step-by-Step Workflow:

-

Sample Prep: Dissolve 10

L DMS-d6 in 600-

Critical: Perform this rapidly in a cold block (4°C) to minimize evaporation.

-

-

Acquisition: Run a 1H-NMR with a long relaxation delay (

) to account for the slow relaxation of deuterated environments. -

Quantification:

-

Integrate the residual solvent peak of

(7.26 ppm). -

Locate the DMS-d5 residual peak (approx. 2.1 ppm).

-

Calculate % D using the ratio of integrals normalized to the number of protons.

-

Protocol B: Mass Spectrometry (Isotopologue Distribution)

For metabolic flux studies, you need to know the ratio of M+6 (DMS-d6) to M+5 (DMS-d5).

Workflow:

-

Inlet: Gas Chromatography (GC) introduction is mandatory due to volatility.

-

Ionization: Electron Impact (EI) at 70eV.

-

Analysis: Monitor m/z 68 (Molecular Ion of DMS-d6) vs. m/z 67 (DMS-d5).

-

Note: m/z 62 is the base peak (

).

-

Analytical Decision Tree (DOT Visualization)

Figure 2: Decision matrix for selecting the appropriate analytical validation method based on the intended downstream application.

Part 4: Applications & The Kinetic Isotope Effect (KIE)

Atmospheric Chemistry (The CLAW Hypothesis)

DMS oxidation is the primary source of cloud condensation nuclei (CCN) over oceans. Researchers use DMS-d6 to measure the Kinetic Isotope Effect of OH-radical oxidation.

-

Why Enrichment Matters: If the DMS-d6 is only 99% pure, the 1% protonated impurity will oxidize significantly faster (

), artificially inflating the apparent reaction rate and skewing climate models. -

Requirement: Use

99.5% enrichment to suppress the "light" channel.

Drug Development (Metabolic Tracing)

DMS is a metabolic byproduct in the degradation of sulfur-containing drugs.

-

Protocol: DMS-d6 is spiked into microsome assays.

-

Detection: The appearance of DMSO-d6 (m/z 84) is monitored.

-

Insight: High enrichment ensures that the signal at m/z 84 is distinct from the natural abundance sulfur isotopes of protonated DMSO (

contributions).

References

-

Sigma-Aldrich. this compound Product Specification (CAS 926-09-0).[5] Retrieved from [5]

-

Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Retrieved from

-

National Institute of Standards and Technology (NIST). Dimethyl sulfide Mass Spectrum (Electron Ionization). Retrieved from

-

Barnes, I., et al. (2006).[2] Dimethyl sulfide oxidation mechanism.[6] Chemical Reviews. (Contextual grounding for Section 4.1).

-

Fisher Scientific. Dimethyl Sulfoxide-d6 vs Sulfide-d6 Safety Data. Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. dimethyl sulfoxide preparation | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 4. EGUsphere - Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism [egusphere.copernicus.org]

- 5. This compound D 99atom 926-09-0 [sigmaaldrich.com]

- 6. Oxidation of dimethyl sulfide to dimethyl sulfoxide by phototrophic purple bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Quantification of Dimethyl Sulfide (DMS) via GC-MS Using DMS-d6 Internal Standard

Abstract

This application note details a robust protocol for the quantification of Dimethyl Sulfide (DMS) in complex matrices (biological fluids, brewing wort, and marine samples) using Dimethyl sulfide-d6 (DMS-d6) as a deuterated internal standard.[1] DMS is a volatile sulfur compound (VSC) with a low odor threshold and high reactivity, making accurate quantification challenging due to evaporative loss and matrix interference. By employing Isotope Dilution Mass Spectrometry (IDMS), the DMS-d6 isotopologue corrects for variations in extraction efficiency, thermal degradation, and instrument response. This guide provides step-by-step instructions for standard preparation, Headspace Solid-Phase Microextraction (HS-SPME), and GC-MS parameters.

Introduction & Scientific Rationale

The Challenge of DMS Analysis

Dimethyl sulfide (DMS) is a critical analyte in multiple fields:

-

Brewing: A key off-flavor ("cooked corn") derived from S-methylmethionine (SMM) during kilning and boiling.

-

Clinical: A biomarker for fetor hepaticus and halitosis.

-

Environmental: The primary volatile sulfur species emitted from oceans, influencing cloud condensation nuclei.

Standard external calibration fails with DMS because of its high volatility (BP: 37.3°C) and the "salting-out" effect variations in different sample matrices.

The Solution: DMS-d6 and IDMS

This compound (CD₃SCD₃) is the hexadeuterated isotopologue of DMS. It possesses nearly identical physicochemical properties (boiling point, solubility, volatility) to the target analyte but is mass-resolved by +6 Da in mass spectrometry.

Mechanism of Action:

-

Carrier Effect: DMS-d6 acts as a carrier, occupying active sites in the injector liner and column, preventing the adsorption of trace-level natural DMS.

-

Extraction Normalization: Any variation in the SPME fiber adsorption (competition for active sites) affects the d6-standard and the analyte equally.

-

Ratio-Metric Quantification: Quantification is based on the ratio of the analyte area to the internal standard area, rendering absolute recovery irrelevant.

Chemical & Physical Profile

| Property | Dimethyl Sulfide (Target) | This compound (ISTD) | Significance |

| Formula | C₂H₆S | C₂D₆S | +6 Da Mass Shift |

| CAS No. | 75-18-3 | 926-09-0 | Distinct Chemical ID |

| MW | 62.13 g/mol | 68.17 g/mol | Resolved by Quadrupole MS |

| Boiling Point | 37.3 °C | ~36-37 °C | Co-elutes or elutes just prior to DMS |

| Density | 0.846 g/mL | 0.936 g/mL | Critical for gravimetric prep |

| Quant Ion (m/z) | 62 | 68 | Primary SIM ions |

| Qual Ion (m/z) | 47 (CH₃S⁺), 61 | 50 (CD₃S⁺), 66 | Confirmation ions |

Experimental Protocols

Preparation of Volatile Standards (Critical Step)

Due to the extreme volatility of DMS and DMS-d6, standard preparation is the largest source of error. Do NOT use room-temperature pipetting.

Materials:

-

Solvent: Methanol (HPLC Grade), pre-chilled to -20°C.

-

Vials: 10 mL or 20 mL headspace vials with PTFE/Silicone septa.

-

Syringes: Gas-tight Hamilton syringes (10 µL and 50 µL).

Protocol:

-

Solvent Trap: Fill a volumetric flask (e.g., 25 mL) with approximately 20 mL of cold methanol (-20°C) .

-

Gravimetric Addition:

-

Place the flask on an analytical balance (0.0001 g precision) and tare.

-

Using a chilled gas-tight syringe, withdraw pure DMS-d6.

-

Inject the DMS-d6 sub-surface (tip immersed in methanol) to prevent volatilization.

-

Record the exact weight to calculate the true concentration (Target: ~1000 mg/L Stock).

-

-

Dilution: Immediately top up to volume with cold methanol. Cap and invert to mix.

-

Storage: Aliquot into 2 mL amber vials with minimal headspace. Store at -20°C . Stability: <3 months.

Sample Preparation (HS-SPME)

Headspace SPME is preferred over static headspace for sensitivity in the ppb (µg/L) range.

Parameters:

-

Sample Volume: 5 mL sample in a 20 mL headspace vial.

-

Salt Addition: Add 1.5 g NaCl (30% w/v) to enhance volatility (salting out).

-

ISTD Spiking: Add 10 µL of diluted DMS-d6 working solution (e.g., 10 mg/L) through the septum.

-

Note: Final ISTD concentration in vial should match the expected analyte range (e.g., 20 µg/L).

-

-

Incubation: 10 mins at 40°C (Agitation: 250 rpm).

-

Extraction: 20 mins at 40°C.

-

Fiber Selection: Carboxen/PDMS (75 µm) or DVB/CAR/PDMS (Grey). These are essential for low-molecular-weight sulfur compounds.

GC-MS Configuration[4]

Instrument: Agilent 7890/5977 or equivalent single quadrupole.

| Parameter | Setting | Rationale |

| Column | DB-WAX or ZB-Wax (60m x 0.25mm x 0.25µm) | Polar phase required to retard DMS and separate from hydrocarbons. |

| Inlet | Split/Splitless (Split 1:5 recommended) | Prevent column overload; SPME desorption requires narrow liner (0.75mm ID). |

| Inlet Temp | 250°C | Rapid desorption of volatiles from Carboxen fiber. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for MS stability. |

| Oven Program | 35°C (hold 5 min) -> 10°C/min -> 150°C | Low initial temp is vital to focus the volatile DMS peak. |

| Transfer Line | 240°C | Prevent condensation. |

| Source Temp | 230°C | Standard EI source temp. |

MS Acquisition (SIM Mode):

-

Dwell Time: 50-100 ms per ion.

-

Group 1 (DMS): Target 62.0 , Qual 47.0 , 61.0 .

-

Group 2 (DMS-d6): Target 68.0 , Qual 66.0 , 50.0 .

-

Note: DMS and DMS-d6 will likely co-elute or elute within 0.05 min of each other.

Visualizations

Diagram 1: The IDMS Workflow

This diagram illustrates the self-correcting nature of the internal standard method.

Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow ensures that matrix effects (in the Equilibration and Extraction phases) affect both the analyte and the standard identically.

Diagram 2: Headspace-Fiber Partitioning

Understanding the equilibrium dynamics is key to reproducibility.

Caption: Three-phase equilibrium in HS-SPME. The internal standard compensates for shifts in K1 (matrix effects) and K2 (fiber competition).

Data Analysis & Validation

Calculation

Calculate the Response Ratio (

Plot

Validation Criteria (Self-Validating System)

-

Linearity:

over the range of 1–500 µg/L. -

Precision (RSD): < 5% for aqueous standards; < 10% for complex matrices (beer/blood).

-

Recovery: Spike samples with known DMS amounts. Acceptable recovery: 85–115%.

-

ISTD Stability: Monitor the absolute area of the DMS-d6 peak. If it drops by >30% across a sequence, check for fiber damage or a leak in the GC inlet.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Fiber degradation or loose inlet. | Replace Carboxen fiber (lifespan ~50-80 injections). Tighten septum nut. |

| Peak Tailing | Water condensation in column. | Ensure transfer line >230°C. Use a "dry purge" step if using purge-and-trap. |

| High Background (m/z 62) | Contaminated laboratory air. | DMS is common in labs. Store samples in a separate room. Use charcoal filters on gas lines. |

| "Ghost" Peaks | Carryover. | Bake fiber at 260°C for 5 mins between samples. |

| Non-Linear Calibration | Detector saturation. | DMS-d6 concentration is too high. Dilute the ISTD working solution. |

References

-

NIST Chemistry WebBook. Dimethyl sulfide & Mass Spectra. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate (Masonaco et al.). The isotope-dilution SPME GC-MS method for analysis of DMS in wort and beer. Available at: [Link]

-

MDPI (Molecules). Analysis of Dimethyl Sulfides in Freshwater Lakes Using HS-SPME-GC-FPD/MS. Available at: [Link][4][5]

-

EPA Method 524.2. Measurement of Purgeable Organic Compounds in Water by Capillary Column GC/MS. (Adapted for VSCs). Available at: [Link]

Sources